molecular formula C20H17ClN4 B1588791 p-Tolyltetrazolium Red CAS No. 64225-84-9

p-Tolyltetrazolium Red

Cat. No.: B1588791
CAS No.: 64225-84-9
M. Wt: 348.8 g/mol
InChI Key: NCJWJQNOYLTOCG-UHFFFAOYSA-M
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Description

Contextualizing Tetrazolium Salts in Biological Assays

Tetrazolium salts are a class of chemical compounds that have become indispensable tools in biochemistry and molecular biology for evaluating cell viability and metabolic activity. ontosight.ai Their utility lies in the ability of cellular enzymes, particularly NADPH and NADH, to reduce them into intensely colored formazan (B1609692) products. ontosight.ai This reduction reaction is a hallmark of living, metabolically active cells, making tetrazolium salts reliable indicators of cellular health. ontosight.aibiocompare.com

The fundamental principle behind their use is that active cellular dehydrogenases and reductases in the presence of coenzymes like NADH and NADPH will reduce the tetrazolium salt to a formazan. biocompare.com The resulting formazan is often a colored, insoluble product that accumulates within the cell, allowing for both qualitative and quantitative analysis. ontosight.ai The intensity of the color produced is directly proportional to the number of viable cells, providing a straightforward method for measurement using spectrophotometry. abcam.com

A variety of tetrazolium salts are commonly employed in research, each with specific properties and applications. Some of the most widely used include MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT (2,3-Bis-(2-Methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), and MTS (5-(3-Carboxymethoxyphenyl)-2-(4,5-dimethylthiazolyl)-3-(4-sulfophenyl) tetrazolium). ontosight.aibiocompare.com These assays are fundamental in numerous applications, including cytotoxicity testing, cell proliferation studies, and high-throughput screening for drug discovery. ontosight.ai

The net charge of the tetrazolium salt is a key determinant of its mechanism of action. Positively charged salts like MTT can penetrate the cell membrane, driven by the plasma membrane potential, and are subsequently reduced intracellularly. researchgate.net In contrast, second-generation, negatively charged tetrazolium salts such as XTT and WST-1 are generally cell-impermeable and are thought to be reduced at the cell surface via trans-plasma membrane electron transport. researchgate.net

The Significance of p-Tolyltetrazolium Red (CTC) in Cellular and Microbiological Research

This compound, scientifically known as 5-Cyano-2,3-di-(p-tolyl)tetrazolium chloride (CTC), is a highly sensitive tetrazolium salt that serves as a crucial biochemical reagent and viability indicator. labmartgh.com It is particularly noted for its use in detecting metabolic activity in microorganisms. medchemexpress.com The core principle of CTC's function is its reduction by the cellular respiratory chain to a fluorescent, red formazan precipitate (CTF, or 5-cyano-2,3-di-(p-tolyl)formazan). labmartgh.com This enzymatic reduction, carried out by active respiratory enzymes, results in a highly fluorescent product, and the intensity of this fluorescence directly correlates with metabolic and respiratory activity. labmartgh.com

This unique fluorescent property allows for precise qualitative and quantitative assessments of active and viable microorganisms. labmartgh.com In microbiological research, CTC is used for the rapid and accurate detection of viable bacteria, fungi, and protozoa. labmartgh.com For instance, microbial ecologists utilize CTC to enumerate viable microbial populations in aquatic ecosystems, where active bacteria reduce CTC to produce fluorescent formazan deposits that enable the differentiation between living and dead cells. labmartgh.com

A key advantage of CTC is its high sensitivity, with the fluorescent output providing superior detection capabilities compared to traditional colorimetric assays. labmartgh.com It is compatible with both microscopy-based visual assessment and quantitative analysis through flow cytometry. labmartgh.comfrontiersin.org Flow cytometry, in particular, allows for the differentiation and enumeration of various bacterioplankton cells, such as actively respiring (CTC+) cells. frontiersin.org

Properties of this compound (CTC)

PropertyValue
Chemical Name 5-Cyano-2,3-di-(p-tolyl)tetrazolium chloride
Common Abbreviation CTC
CAS Number 90217-02-0
Molecular Formula C₁₆H₁₃ClN₅
Molecular Weight 308.76 g/mol
Appearance Pale yellow to orange crystalline powder
Solubility Moderately soluble in water and aqueous buffer solutions; readily soluble in organic solvents (ethanol, methanol, DMSO)

Data sourced from LabMart labmartgh.com

Historical Trajectory and Evolution of Tetrazolium-Based Methodologies

The use of tetrazolium salts in biological research has a rich history, with early methodologies paving the way for the sophisticated assays used today. The foundational work of scientists like Pasteur, Koch, and Ehrlich laid the groundwork for understanding antibiosis and developing laboratory techniques to study microorganisms. bsac.org.uk These early methods included observing changes in broth cultures and motility. bsac.org.uk

The development of antimicrobial susceptibility testing (AST) was a significant driver in the evolution of these techniques. bsac.org.uk Initially, methods like disc diffusion and agar (B569324) dilution were common but often required long incubation periods of 18-24 hours. bsac.org.uk The need for faster and more efficient methods, driven by clinical and economic pressures, led to the development of semi-automated and automated AST methodologies in the 1970s. bsac.org.uk A rapid antimicrobial susceptibility test using tetrazolium reduction was described in 1979. bsac.org.uk

One of the earliest and most widely used tetrazolium-based assays is the MTT assay, first described for use in the life sciences in 1957. conicet.gov.ar This assay, which measures the reduction of MTT to a colored formazan, became a cornerstone for in vitro cytotoxicity and proliferation studies. abcam.comnih.gov However, the MTT assay has limitations, most notably the insolubility of its formazan product, which requires a solubilization step that can introduce variability. abcam.com

These limitations spurred the development of second-generation tetrazolium salts like XTT, MTS, and WST-1, which produce water-soluble formazans, thereby simplifying the assay procedure and improving usability. abcam.comconicet.gov.ar The XTT assay, for example, eliminates the need for a solubilization step, making it more amenable to high-throughput screening. abcam.com More recently, the focus has shifted towards genotypic approaches for detecting antimicrobial resistance, representing a significant evolution from the original phenotype-based testing. bsac.org.uk

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenyl)-3,5-diphenyltetrazol-2-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N4.ClH/c1-16-12-14-19(15-13-16)24-22-20(17-8-4-2-5-9-17)21-23(24)18-10-6-3-7-11-18;/h2-15H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJWJQNOYLTOCG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[N+]2=NC(=NN2C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432053
Record name p-Tolyltetrazolium Red
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64225-84-9
Record name NSC89169
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89169
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Tolyltetrazolium Red
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Principles Governing P Tolyltetrazolium Red Ctc Reduction

Biochemical Basis of Tetrazolium Salt Reduction

The biochemical reduction of CTC is a complex process primarily driven by the enzymatic activity within viable cells. This reduction serves as an indicator of a cell's respiratory and metabolic health.

The reduction of p-Tolyltetrazolium Red (CTC) is fundamentally linked to the activity of various cellular dehydrogenases and oxidoreductases. These enzymes are integral components of cellular respiration and metabolic pathways. Specifically, flavin-containing NAD(P)H dehydrogenases are key players in this process nih.gov. The cytochrome-b5 reductase (CYB5R) family of flavoproteins, which are known to regulate cellular redox balance, also contribute to the reduction of various substrates and are involved in these electron transfer systems nih.gov. The reduction process is indicative of respiratory activity, where electrons are transferred from metabolic intermediates to CTC.

Nicotinamide adenine (B156593) dinucleotides, in their reduced forms (NADH and NADPH), are crucial electron donors in the reduction of CTC nih.govmdpi.comnih.gov. These molecules act as universal electron carriers, shuttling electrons from various metabolic pathways to the electron transport chain and other reductive processes khanacademy.orgnih.gov. The general pathway of electron transfer follows a linear sequence: NAD(P)H → flavin → one-electron carrier → metal-containing redox center nih.gov. Specifically, two electrons are transferred from NADPH to flavin adenine dinucleotide (FAD) as a hydride, and then sequentially to flavin mononucleotide (FMN), which then donates the electrons one at a time to redox partners mdpi.comresearchgate.net. This process is essential for maintaining cellular redox homeostasis and is a key indicator of metabolic activity nih.gov.

Characteristics and Detection of the Formazan (B1609692) Product from this compound

The reduction of CTC results in the formation of a formazan product with distinct physical and chemical properties that allow for its detection and quantification.

The reduction of CTC, a water-soluble and non-fluorescent compound, leads to the formation of an insoluble, red fluorescent formazan product (CTF) dojindo.comwindows.net. This transformation involves the opening of the tetrazolium ring and the formation of a highly conjugated formazan molecule. The resulting formazan accumulates as intracellular deposits dojindo.comwindows.net. A key characteristic of CTC formazan is its fluorescence, which is observable when the molecule is in a solid state or in a high-viscosity environment dojindo.comconicet.gov.ar. In contrast, it is not fluorescent in low-viscosity fluids dojindo.com. The fluorescent nature of the formazan product is a significant advantage for its use in various cell viability and activity assays windows.netconicet.gov.ar. The two methyl groups on the phenyl rings of CTC formazan are thought to be essential for its fluorescence conicet.gov.ar.

Table 1: Spectral Properties of CTC and its Formazan Product

CompoundStateExcitation Max (nm)Emission Max (nm)ColorSolubility
This compound (CTC)Oxidized>400 (no absorption)N/AColorlessWater-soluble
CTC Formazan (CTF)Reduced450-480625-630RedWater-insoluble

Data sourced from multiple references. windows.netconicet.gov.arnih.gov

The quantification of the CTC formazan product can be achieved through both spectrophotometric and fluorometric methods nih.gov. Spectrophotometry measures the amount of light absorbed by the formazan at a specific wavelength. However, this method can be less specific as other cellular components may also absorb light in the same range mdpi.comresearchgate.net.

Fluorometry, on the other hand, offers higher sensitivity and specificity mdpi.comresearchgate.netnih.gov. This technique involves exciting the formazan with light at its maximum excitation wavelength and measuring the emitted light at its maximum emission wavelength windows.netnih.gov. Because the unreduced CTC is non-fluorescent, the measured fluorescence is directly proportional to the amount of formazan produced, and thus to the respiratory activity of the cells dojindo.comwindows.net. The choice between spectrophotometry and fluorometry often depends on the required sensitivity and the specific experimental setup mdpi.comresearchgate.netnih.gov.

Intracellular and Extracellular Localization Dynamics of Formazan Deposits

The reduction of this compound (CTC) by metabolically active bacteria results in the formation of a water-insoluble, red fluorescent formazan product. The localization of these formazan deposits, whether inside or outside the bacterial cell, is a critical aspect of understanding the mechanistic principles of this viability indicator.

Intracellular Deposition

The primary and most frequently observed localization of CTC-formazan is intracellular. In respiring bacteria, CTC is reduced by components of the electron transport chain, leading to the accumulation of formazan crystals within the cell. researchgate.netbiotium.comresearchgate.netnih.gov This intracellular deposition is a hallmark of a metabolically active bacterium.

Microscopic analyses reveal that these intracellular formazan deposits typically appear as distinct, bright red fluorescent spots or granules. nih.govresearchgate.net The number and size of these crystals can vary, with some studies noting that healthy, actively respiring cells may contain multiple or larger crystals compared to cells with lower metabolic activity. researchgate.net The formation of these insoluble crystals is a direct consequence of the reduction of CTC to its formazan counterpart by cellular dehydrogenases and the nicotinamide-adenine-dinucleotide (NAD(P)H) coenzyme. conicet.gov.arnih.gov While generally described as accumulating in the cytoplasm, the precise subcellular localization in bacteria is not as extensively detailed as in eukaryotic cells. conicet.gov.ar The deposits are considered to be contained within the bacterial cell structure, providing a visual marker for individual, viable cells. researchgate.netresearchgate.netnih.gov

Extracellular Formation

While intracellular accumulation is the predominant phenomenon, the formation of extracellular formazan crystals has also been noted, although the dynamics and mechanisms are less understood for CTC compared to other tetrazolium salts like MTT. conicet.gov.arcore.ac.uk Some literature suggests that CTC can be an indicator of both extracellular reduction and bacterial viability, implying that formazan formation is not exclusively an intracellular event. conicet.gov.ar

For other tetrazolium salts, several potential mechanisms for extracellular crystal formation have been proposed, which may have relevance to CTC. These include:

Extrusion or Exocytosis: Formazan, after being formed intracellularly, may be actively or passively transported out of the cell. conicet.gov.arcore.ac.uk

Membrane Piercing: The growth of intracellular crystals could potentially lead to mechanical disruption of the cell membrane, releasing the formazan into the extracellular space. core.ac.uk

Extracellular Reduction: Components in the surrounding medium or enzymes bound to the cell's outer membrane, such as those in the plasma membrane, could potentially reduce CTC extracellularly. conicet.gov.arcore.ac.uk

In the context of bacterial communities and biofilms, the presence of extracellular polymeric substances (EPS) and various secreted molecules could also influence the potential for extracellular reduction of CTC. However, direct studies detailing these specific dynamics for this compound are limited. The distinction between intracellular and extracellular deposits is crucial for the accurate interpretation of viability assays, as extracellular crystals may not be directly correlated with the metabolic activity of individual, intact cells. conicet.gov.ar

Research Findings on Formazan Localization

The following table summarizes key research findings related to the localization of formazan deposits resulting from tetrazolium salt reduction in microbial contexts.

Tetrazolium SaltOrganism TypePrimary LocalizationFormazan AppearanceFactors Influencing Localization
This compound (CTC) BacteriaIntracellularRed, fluorescent, insoluble crystals/granules researchgate.netbiotium.comresearchgate.netCellular respiratory activity researchgate.netbiotium.comresearchgate.net
MTT BacteriaIntracellular, with complexes formed with the cell nih.govVaried shape, differs from needle-like crystals in mammalian cells nih.govCell wall/polysaccharide layer thickness nih.gov
MTT Eukaryotic CellsIntracellular (cytoplasmic granules)Needle-shaped crystals (extracellular) conicet.gov.arPotential for exocytosis, membrane piercing, or extracellular reduction by medium components conicet.gov.arcore.ac.uk
Iodonitrophenyl-tetrazolium (INT) MicrobesCell-localizedNot specifiedRequires prompt assessment after mounting to ensure cell localization nih.gov

Research Applications of P Tolyltetrazolium Red Ctc in Biological Systems

Assessment of Cell Viability and Metabolic Activity Using p-Tolyltetrazolium Red

The core application of CTC is the assessment of cellular metabolic function, which serves as an indicator of viability. The reduction of CTC is mediated by the electron transport chain, a fundamental component of cellular respiration.

Application in Eukaryotic Cell Viability and Proliferation Assays

While tetrazolium salts as a class, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT, are extensively used to measure the viability and proliferation of eukaryotic cells, the specific application of this compound (CTC) for this purpose is not widely documented in scientific literature. Assays like the MTT test are standard for evaluating cytotoxicity and cell proliferation in mammalian cell lines by measuring the activity of NAD(P)H-dependent cellular oxidoreductase enzymes. creative-bioarray.comnih.gov However, CTC is not typically the reagent of choice for these applications, with research heavily focused on its utility in microbial systems.

Detection and Quantification of Microbial Metabolic Activity and Respiration

The most prominent and well-established use of this compound is in the rapid enumeration and assessment of metabolically active bacteria. nih.gov Healthy, respiring microorganisms absorb the nearly colorless CTC and, through the activity of the electron transport chain, reduce it via NAD(P)H. researchgate.net This intracellular reduction results in the formation of a red, fluorescent, and insoluble formazan (B1609692) crystal. researchgate.net

This process allows for the selective labeling of bacteria with active respiratory systems. researchgate.net The resulting fluorescent cells can be visualized and quantified using methods such as epifluorescence microscopy and flow cytometry. nih.gov This technique is particularly valuable because it does not require culturing the bacteria, which is time-consuming and may not detect viable but non-culturable (VNC) bacteria. researchgate.net The intensity of the red fluorescence can provide a semi-quantitative measure of the respiratory activity, and thus the health, of the bacterial population. nih.gov

For instance, studies on bacterial populations in aquatic environments have used CTC to determine the fraction of actively respiring cells. nih.gov Similarly, it has been applied to assess the effects of antimicrobial agents; a decrease in the number of CTC-positive cells correlates with the efficacy of the treatment. researchgate.net

Table 1: Application of CTC in Microbial Respiration Analysis

Microbial SystemMethod of AnalysisKey FindingReference
S. aureus (Gram-positive bacteria)Fluorescent ImagingCTC staining, in conjunction with DAPI, allowed for quantitative analysis of the effect of benzalkonium chloride on bacterial respiratory activity. researchgate.net
E. coliFlow CytometryLive and dead bacterial populations showed distinct peaks after CTC staining, allowing for clear differentiation. nih.gov
Natural Aquatic BacteriaFlow Cytometry & 3H-leucine IncorporationShowed that CTC staining kinetics can vary between samples and that the dye may have a toxic effect on protein synthesis. nih.gov
Bacteria in Natural StoneConfocal Laser Scanning Microscopy (CLSM)Successfully quantified actively respiring chemoorganotrophic bacteria within the pore system of stone, demonstrating its use in environmental microbiology.

Evaluation of Cytotoxicity and Drug Efficacy with this compound Assays

The evaluation of how chemical compounds affect cell health is a critical component of toxicology and drug development. Tetrazolium-based assays are a cornerstone of this type of research.

In Vitro Cytotoxicity Screening and Analysis

In vitro cytotoxicity assays are widely used to screen for the toxic effects of new chemical entities. creative-bioarray.comnih.gov Methods utilizing tetrazolium salts like MTT, XTT, and WST-8 are common for assessing cell viability after exposure to a test compound. creative-bioarray.comcreative-biogene.com These assays measure metabolic activity as a proxy for cell health. However, the use of this compound (CTC) for routine cytotoxicity screening in eukaryotic, particularly mammalian, cell lines is not a standard or commonly reported practice. The literature on cytotoxicity testing predominantly refers to other tetrazolium derivatives.

Assessment of Antiprotozoal and Antiproliferative Agent Activity

The screening of compounds for antiprotozoal and antiproliferative activity is crucial for developing new treatments for parasitic diseases and cancer. While various in vitro assays are employed for this purpose, including those that measure parasite cell counts or cancer cell proliferation, there is no significant body of evidence to suggest that this compound is a primary tool for these specific applications. nih.gov Research in this area often relies on other viability assays, such as those based on MTT reduction, neutral red uptake, or direct microscopic counting, to determine the efficacy of potential therapeutic agents. nih.govnih.gov

Enzymatic Activity Localization and Quantification Utilizing CTC

This compound serves as a substrate for specific enzymatic activities within cells, allowing for their localization. The reduction of CTC to its red formazan product is a direct result of the activity of dehydrogenase enzymes within the cellular electron transport chain. nih.govnih.gov Therefore, the appearance of the red precipitate indicates the location of this fundamental metabolic process.

Localization and Quantification of Glucose-6-Phosphate Dehydrogenase Activity

This compound (CTC) has been effectively optimized for the intracellular localization and quantification of Glucose-6-Phosphate Dehydrogenase (G6PD) activity. In a key study, cultured fibrosarcoma cells were permeabilized and incubated in a medium containing CTC, NADP+, and glucose-6-phosphate. The reduction of CTC to its fluorescent formazan product was observed exclusively in the cytoplasm, pinpointing the location of G6PD activity.

Using flow cytometry and confocal laser scanning microscopy, researchers established that the accumulation of the fluorescent formazan increased linearly with incubation time, allowing for precise quantification of enzyme activity. This method proved sensitive enough to detect variations in G6PD activity throughout the cell cycle. The findings demonstrated that G6PD activity is significantly higher in the S and G2/M phases compared to the G1 phase, indicating a posttranslational regulation of the enzyme dependent on the cell cycle. Conversely, cells undergoing mitosis or apoptosis showed considerably lower G6PD activity than cells in interphase.

Table 1: Cell Cycle-Dependent G6PD Activity

Cell Cycle Phase G6PD Activity Increase Compared to G1 Phase
S Phase 27% (± 4%)

Investigation of Other Dehydrogenase-Dependent Metabolic Pathways

The application of this compound extends beyond G6PD to the broader investigation of cellular respiration and metabolic pathways dependent on various dehydrogenases. CTC acts as an artificial electron acceptor for the electron transport chain, allowing it to be reduced by a variety of dehydrogenases to its fluorescent formazan derivative researchgate.net. This makes it a valuable tool for assessing the general respiratory activity of microbial populations from diverse environmental sources, including food, soil, and water thermofisher.com.

Specialized Research Applications of this compound

Beyond its use in tracking specific enzyme activities, CTC has been adapted for more specialized screening and indicative purposes in microbiology.

Screening for General Deficiency in Cell Surface-Reducing Capability in Fungi

This compound is an effective agent for assessing the metabolic activity and reducing capability of fungi. Studies have demonstrated that chemoorganotrophic fungi, similar to many bacteria, are capable of reducing CTC to its red fluorescent formazan (CTF) crystals nih.gov. This reduction is indicative of a functional electron transport system and general metabolic activity.

In research involving microorganisms found on natural stone, pure cultures of fungi were shown to readily reduce CTC nih.gov. This capability allows CTC to be used as a screening tool to quickly differentiate between metabolically active and inactive fungal cells within a sample. The intracellular accumulation of the fluorescent formazan provides a clear visual signal that can be detected using techniques like confocal laser scanning microscopy, enabling the quantification of active fungi in environmental biofilms or other complex samples nih.gov.

Use as an Indicator for Bacterial Cell Lysis

While this compound does not directly signal a cell lysis event, it serves as a powerful indirect indicator by assessing the loss of respiratory function associated with compromised cell membrane integrity. CTC is actively transported and reduced by healthy, respiring cells with intact membranes acs.org. The resulting fluorescent formazan product accumulates within the viable cell windows.netacs.org.

When a bacterial cell undergoes lysis or suffers significant membrane damage, its membrane integrity is lost. This leads to the cessation of metabolic processes, including the dehydrogenase activity of the electron transport chain responsible for CTC reduction acs.org. Consequently, cells that have been lysed or have fatally compromised membranes will not reduce CTC and will fail to produce a fluorescent signal. Research has shown a direct correlation between the loss of respiratory activity measured by CTC staining and the loss of membrane integrity measured by other viability assays acs.org. Therefore, the absence of CTC-induced fluorescence in a bacterial population can be used to infer the inactivation of cells, which can be caused by cell lysis or other lethal membrane damage acs.orgoup.com.

Table 2: Mentioned Compounds

Compound Name Abbreviation / Synonym
This compound 5-cyano-2,3-ditolyl tetrazolium chloride, CTC
Glucose-6-Phosphate G6P
Glucose-6-Phosphate Dehydrogenase G6PD
Nicotinamide adenine (B156593) dinucleotide phosphate NADP+
Reduced Nicotinamide adenine dinucleotide NADH

Methodological Considerations and Advanced Analytical Approaches for P Tolyltetrazolium Red Ctc

Factors Influencing Assay Performance and Reliability

The performance of CTC-based assays is sensitive to a range of experimental conditions. Careful optimization of these factors is paramount to ensure that the observed formazan (B1609692) production is a true reflection of cellular metabolic activity.

Optimization of Incubation Parameters and Reagent Concentration

The concentration of CTC and the duration of the incubation period are critical parameters that require empirical optimization for each specific application and cell type. An optimal CTC concentration should be high enough to ensure that it is not a limiting factor for reduction by metabolically active cells, yet low enough to avoid potential cytotoxicity. For many bacteria, an optimal CTC concentration has been found to be 5 mM arxiv.org.

Incubation time also plays a pivotal role. Insufficient incubation may lead to an underestimation of metabolic activity, while prolonged exposure can result in increased background signal or potential toxic effects on the cells nih.gov. The ideal incubation period is typically long enough to allow for adequate formazan crystal formation in active cells but short enough to minimize artifacts. For example, studies with various bacterial species have shown that optimal incubation times can range from 1 to 4 hours nih.gov. The relationship between cell concentration and incubation time is also a key consideration, with higher cell densities often requiring shorter incubation periods to maintain a linear response between formazan production and viable cell number.

Table 1: Examples of Optimized Incubation Parameters for CTC Assays

Organism/Cell Type Optimal CTC Concentration Optimal Incubation Time Reference
Various Anaerobic Bacteria 5 mM Not specified arxiv.org
General Cell Culture 0.2 - 0.5 mg/ml (for MTT) 1 - 4 hours nih.gov

Mitigation of Abiotic Interferences and Media Effects

Abiotic reduction of CTC, which is the chemical reduction of the tetrazolium salt in the absence of biological activity, can be a significant source of error, leading to false-positive results. Several components commonly found in culture media and the cellular environment can act as reducing agents. For instance, substances such as ascorbic acid, cysteine hydrochloride, dithiothreitol, NADH, NADPH, and ferrous iron (Fe(II)Cl2) have been shown to abiotically reduce CTC arxiv.org.

The composition of the culture medium itself can also influence the outcome of the CTC assay. The presence of certain amino acids or other reducing compounds in the media can contribute to the background signal. Therefore, it is often necessary to perform control experiments without cells to quantify the level of abiotic reduction under specific experimental conditions. Washing cells and resuspending them in a minimal, defined medium or buffer prior to the CTC assay can help to mitigate these interferences.

Table 2: Substances Known to Cause Abiotic Reduction of CTC

Substance Reference
Ascorbic acid arxiv.org
Cysteine hydrochloride arxiv.org
Dithiothreitol arxiv.org
NADH arxiv.org
NADPH arxiv.org
Fe(II)Cl2 arxiv.org
Sodium thioglycolic acid arxiv.org

Role of Electron Transfer Agents in p-Tolyltetrazolium Red Reduction

The enzymatic reduction of tetrazolium salts like CTC within a cell is a complex process that often involves intermediate electron carriers. While NADH and NADPH are the primary intracellular electron donors, their ability to directly reduce CTC can be limited. Electron transfer agents, also known as intermediate electron acceptors, can facilitate this process by shuttling electrons from cellular reductants to the tetrazolium salt.

Phenazine (B1670421) methosulfate (PMS) is a commonly used electron transfer agent in tetrazolium-based assays nih.govresearchgate.netresearchgate.net. PMS can accept electrons from NADH or NADPH and, in its reduced form, can then efficiently reduce CTC to its formazan product nih.govnih.gov. The inclusion of PMS can significantly enhance the rate and sensitivity of the assay. However, the concentration of PMS must also be carefully optimized, as it can be toxic to cells at high concentrations and may also contribute to the auto-oxidation of cellular components, leading to the generation of reactive oxygen species. The mechanism of action for PMS involves its ability to act as an efficient acceptor of electrons from NAD(P)H-oxidizing flavoproteins, thereby increasing the local rate of tetrazolium reduction nih.gov.

Challenges and Limitations in this compound Assay Interpretation

Despite its widespread use, the interpretation of CTC assay results is not without its challenges. Understanding the potential for cytotoxicity and the controversies surrounding the subcellular localization of the formazan product is essential for a critical evaluation of the data.

Impact of Protocol Variations on Comparative Studies

The comparability of research findings utilizing this compound (CTC) is significantly hampered by variations in experimental protocols. There is no universally applicable staining protocol for CTC, as staining kinetics can differ substantially across various samples and bacterial communities. oup.com Key parameters such as CTC concentration and the duration of incubation have a profound impact on the abundance and fluorescence intensity of detected respiring cells. oup.com For instance, studies on aquatic ecosystems have demonstrated that optimal CTC concentrations and incubation times vary, meaning that a protocol optimized for one environment may not be suitable for another. oup.com This inherent variability necessitates careful optimization for each specific experimental context. The lack of standardized protocols makes it challenging to directly compare results between different studies, as observed differences may be attributable to methodological discrepancies rather than true biological variations. This underscores the critical need for detailed reporting of methodological parameters to allow for informed interpretation and comparison of findings across the scientific literature.

Comparative Analysis with Alternative Tetrazolium Salts and Viability Probes

This compound (CTC) is one of several tetrazolium salts used to assess cellular metabolic activity. These compounds are reduced by cellular dehydrogenases and reductases in metabolically active cells to form intensely colored formazan products. biocompare.com However, they differ in their chemical properties, which affects their application and detection methods.

A primary distinction lies in the solubility of the resulting formazan. Like the widely used MTT, CTC is reduced to a water-insoluble formazan precipitate. nih.gov This property makes it suitable for microscopic and flow cytometric analysis where the intracellular retention of the fluorescent product is essential. nih.gov In contrast, second-generation tetrazolium salts such as XTT, MTS, and WST-8 are designed to produce water-soluble formazan products. creative-bioarray.comnih.gov This eliminates the need for a solubilization step, simplifying the workflow for plate-reader-based assays. creative-bioarray.comnih.gov

Sensitivity also varies among these salts. WST-8, for example, is noted for its high sensitivity and low toxicity, producing a highly water-soluble formazan. researchgate.netnih.gov The bioreduction of XTT is often less efficient and can be enhanced by electron coupling agents like phenazine methosulfate (PMS). nih.gov While direct comparative sensitivity studies with CTC are context-dependent, CTC's key advantage is that its formazan product is not only colored but also fluorescent, enabling highly sensitive detection via fluorescence-based techniques like flow cytometry. nih.govaatbio.com

Table 1: Comparison of Common Tetrazolium Salts

Salt Full Name Formazan Product Detection Method Key Characteristics
CTC This compoundWater-insoluble, red fluorescent precipitateFlow Cytometry, MicroscopyFluorescent product allows for sensitive single-cell analysis. nih.gov
MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromideWater-insoluble, purple crystalsColorimetric (requires solubilization)The first widely used tetrazolium salt; requires a solubilization step. creative-bioarray.com
XTT 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilideWater-soluble, orange productColorimetric (direct)Water-soluble formazan simplifies the assay; may require an electron coupling agent. nih.gov
MTS 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazoliumWater-soluble, dark productColorimetric (direct)Produces a darker formazan for a sensitive absorbance reading. creative-bioarray.com
WST-8 2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazoliumWater-soluble, orange productColorimetric (direct)Highly sensitive and water-soluble; considered non-toxic in some applications. researchgate.netnih.gov

Beyond tetrazolium salts, other probes are used to assess cell viability, each operating on a different principle. The choice of assay depends on the specific biological question being addressed.

Resazurin (B115843) (AlamarBlue) , like CTC, measures metabolic activity. nih.gov Viable cells reduce the blue, cell-permeable resazurin dye into the pink, highly fluorescent resorufin. nih.govmdpi.com Resazurin-based assays are generally considered more sensitive than tetrazolium assays and are non-toxic, allowing for the continuous monitoring of cells. mdpi.comresearchgate.net

Trypan Blue operates on a different principle: membrane integrity. trio-biotech.com The dye is excluded by cells with intact membranes, while non-viable cells with compromised membranes take up the dye and appear blue. nih.gov This method, however, can overestimate cell viability compared to other techniques and may yield inaccurate results after certain cell harvesting procedures. trio-biotech.comnih.gov It provides a measure of cell death rather than metabolic health.

Carboxyfluorescein succinimidyl ester (CFSE) is used to measure cell proliferation, not direct viability or metabolic activity. creative-bioarray.com CFSE is a non-fluorescent molecule that diffuses into cells and is converted by intracellular esterases into a fluorescent form that covalently binds to proteins. creative-bioarray.com With each cell division, the fluorescence intensity is halved, allowing for the tracking of cell generations by flow cytometry. thermofisher.com It is a tool for assessing proliferation history rather than the instantaneous metabolic state of a cell population.

Table 2: Comparison of CTC with Non-Tetrazolium Based Viability Probes

Probe Principle of Assay What is Measured Common Detection Advantages/Disadvantages
This compound (CTC) Enzymatic ReductionRespiratory/Metabolic ActivityFlow Cytometry, MicroscopyMeasures active respiration; fluorescent product is ideal for single-cell analysis. nih.gov
Resazurin Enzymatic ReductionGeneral Metabolic ActivityFluorometric, ColorimetricHigh sensitivity; non-toxic, allowing for continuous monitoring. mdpi.comresearchgate.net
Trypan Blue Dye ExclusionMembrane IntegrityBright-field MicroscopySimple and inexpensive; can overestimate viability and does not measure metabolic health. trio-biotech.comnih.gov
CFSE Dye DilutionCell Division/ProliferationFlow CytometryTracks cell generations; measures proliferation history, not immediate viability. creative-bioarray.comthermofisher.com

Integration of this compound with Advanced Imaging and Analytical Techniques

The integration of CTC staining with flow cytometry provides a powerful method for the high-throughput analysis of metabolic activity at the single-cell level. nih.gov CTC is reduced by the electron transport system in respiring cells to form an insoluble, red fluorescent formazan precipitate that is retained within the cell. nih.govaatbio.com This intracellular fluorescent product is readily detectable and quantifiable by flow cytometers. nih.gov

This technique allows for the rapid and accurate enumeration of CTC-positive (i.e., actively respiring) cells within a heterogeneous population. oup.comnih.gov Studies have shown that flow cytometry is a more sensitive and accurate method for detecting CTC-positive cells compared to traditional epifluorescence microscopy. nih.gov For example, in studies of marine bacterioplankton, flow cytometry detected more CTC-positive cells than visual microscopy, with visual counts averaging around 70% of the flow cytometric counts. nih.gov

Furthermore, flow cytometry not only counts the number of active cells but also measures the amount of fluorescence per cell, which can provide insights into the relative respiratory activity of individual cells. nih.gov The automated nature of flow cytometry saves time, improves statistical power by analyzing a large number of cells, and reduces observer-dependent variability. nih.gov This makes it an invaluable tool for profiling the physiological state of microbial populations in various environments.

Confocal laser scanning microscopy (CLSM) offers a high-resolution method to visualize the subcellular localization of the formazan crystals produced from CTC reduction. nih.gov The optical sectioning capability of CLSM allows for the three-dimensional reconstruction of cells and the precise localization of the fluorescent formazan deposits within them, eliminating out-of-focus fluorescence that can obscure images in conventional microscopy. springernature.com

Studies using CLSM to examine CTC-positive cells have revealed specific details about the formazan crystals. For example, analysis of bacterial filaments showed that the number of crystals within a single cell can vary, typically between one and five, with most cells containing only one. nih.gov Variations in the size of these intracellular crystals have also been observed. nih.gov This suggests that the intensity of the CTC signal is related to both the number and size of the formazan crystals, which may in turn correlate with the cell's volume and metabolic activity level. nih.gov While much of the detailed localization work has been done with the non-fluorescent MTT formazan, which forms crystals detectable by scattered light confocal microscopy, the principles apply to visualizing the fluorescent CTC formazan product directly. nih.govkisti.re.kr This advanced imaging technique is crucial for understanding the mechanisms of CTC reduction and the physiological state of the cell.

Spectrofluorometric Analysis for Enhanced Detection

Spectrofluorometry offers a highly sensitive and quantitative method for the detection of this compound (CTC) reduction, leveraging the fluorescent properties of its formazan product. This analytical approach provides significant advantages over colorimetric methods, particularly in applications requiring the detection of low levels of metabolic activity or the analysis of individual cells.

The underlying principle of this technique is based on the conversion of the essentially non-fluorescent, water-soluble CTC into a water-insoluble, intensely red fluorescent formazan product (CTC-formazan or CTF) by metabolically active cells. biotium.com The unreduced CTC salt does not absorb light above 400 nm, which minimizes background interference. windows.net The resulting formazan, however, possesses ideal spectral properties for fluorescence detection. windows.net This intracellular accumulation of the fluorescent formazan allows for enhanced detection and quantification.

The spectral characteristics of the CTC-formazan are crucial for its detection. The formazan product has a broad excitation spectrum, typically ranging from 450 to 585 nm, with a maximum peak around 450-480 nm. windows.netnih.gov The emission spectrum shows a peak at approximately 610-630 nm. windows.netnih.gov These properties make the CTC-formazan product compatible with standard flow cytometry optics and fluorescence microscopy filter sets, such as those using blue or green excitation light. windows.netnih.gov

Table 1: Spectral Properties of this compound (CTC) and its Formazan Product (CTF)

CompoundPropertyWavelength (nm)Reference
This compound (CTC)AbsorbanceDoes not absorb >400 nm windows.net
CTC Formazan (CTF)Excitation Range450 - 585 nih.gov
Excitation Maximum~480 nih.gov
Emission Maximum~610 - 630 windows.netnih.gov

Research findings have demonstrated the efficacy of spectrofluorometric analysis in various applications. In microbiology, it has been used to visualize and quantify actively respiring bacteria. windows.net The fluorescent nature of the formazan product is particularly advantageous for studying bacteria on opaque surfaces or within biofilms. windows.net Studies on marine bacterioplankton have successfully utilized flow cytometry to not only enumerate CTC-positive cells but also to measure the amount of CTC-formazan fluorescence per cell, providing insights into single-cell respiratory activity. nih.gov

The enhanced sensitivity of fluorescence detection allows for the quantification of formazan at very low concentrations within individual cells. nih.gov Comparative studies have shown that detection of CTC-formazan fluorescence in bacteria by flow cytometry can be more effective than traditional visual microscopy. nih.gov The insolubility of the formazan product ensures that it is retained within the cell, making it an excellent marker for cell-specific redox potential. windows.net This intracellular localization prevents signal diffusion and allows for precise analysis, whether through microscopy or flow cytometry. windows.net

Table 2: Research Findings on Spectrofluorometric Analysis of CTC

Application AreaKey FindingAnalytical MethodReference
Marine Bacterioplankton AnalysisEnabled quantification of CTC-formazan (CTF) in individual cells, indicating electron transport system activity.Flow Cytometry nih.gov
General MicrobiologyThe fluorescent formazan facilitates the study of actively respiring bacteria, especially on dark or opaque surfaces.Fluorescence Microscopy windows.net
Bacterial ViabilityThe insoluble, red fluorescent formazan product is formed in healthy, respiring cells.Spectrofluorometry biotium.com
Flow Cytometry EfficacyDetection of CTF fluorescence in bacteria was found to be better via flow cytometry than by visual microscopy.Flow Cytometry, Microscopy nih.gov

Future Directions and Emerging Research Avenues for P Tolyltetrazolium Red

Development of Enhanced Fluorogenic Derivatives and Detection Methodologies

The core of p-Tolyltetrazolium Red's utility lies in its reduction to a colored and often fluorescent formazan (B1609692) by metabolically active cells. A significant frontier in its development is the synthesis of new derivatives with superior fluorogenic properties to enhance detection sensitivity and enable more sophisticated analytical techniques.

This compound itself, and more prominently its analogue 5-cyano-2,3-di-(p-tolyl)tetrazolium chloride (CTC), are foundational compounds in this area. CTC is a membrane-permeable, redox-sensitive salt that is reduced by respiratory activity in microorganisms to form a red fluorescent, water-insoluble formazan crystal. caymanchem.commedchemexpress.combiomol.combertin-bioreagent.com The oxidized, parent tetrazolium salt is non-fluorescent, and this "off/on" fluorescent response upon cellular reduction is the basis for its use. caymanchem.combiomol.comnih.gov

Research is focused on synthesizing novel tetrazolium salts that incorporate different fluorophore backbones, such as coumarin, fluorescein, and rhodol. nih.gov The strategy involves creating a tetrazolium salt where the fluorophore's conjugated system is disrupted, quenching its fluorescence. nih.gov Upon reduction by cellular enzymes to the corresponding formazan, the conjugation is restored, leading to a significant increase in fluorescence. nih.gov This approach moves beyond simple colorimetric assays, facilitating the use of advanced detection methods like flow cytometry and confocal microscopy for more precise quantification and localization of metabolic activity. caymanchem.comnih.gov

The development of these enhanced derivatives allows for more sensitive detection of metabolic processes. For instance, CTC-formazan's red fluorescence can be measured using various filter sets, making it adaptable to different instrumentation. caymanchem.combiomol.com For flow cytometry, a 480 nm excitation laser is often suitable, with detection in the red region (>590 nm). caymanchem.combiomol.com The optimization of excitation and emission wavelengths for new derivatives is a key aspect of this research, aiming to minimize background interference and maximize signal clarity. nih.govnih.gov

Table 1: Fluorogenic Properties of this compound (CTC) and its Formazan

Compound Property Wavelength/Details Source(s)
5-Cyano-2,3-di-(p-tolyl)tetrazolium chloride (CTC) Fluorescence Non-fluorescent in oxidized state caymanchem.combiomol.com
Permeability Membrane-permeable caymanchem.combiomol.com
CTC-Formazan (Reduced form) Fluorescence Red fluorescent caymanchem.commedchemexpress.commedchemexpress.com
Solubility Water-insoluble crystal caymanchem.combiomol.com
Absorption Maximum ~450 nm caymanchem.combertin-bioreagent.com
Optimal Excitation ~420 nm (blue filter) or ~480 nm (laser) caymanchem.com
Standard Excitation 510-560 nm (Rhodamine filter set) caymanchem.combiomol.com

Expanding Applications in Environmental Microbiology and Complex Biological Systems

The ability of this compound derivatives like CTC to specifically identify metabolically active cells has led to their increasing use in complex environmental and biological contexts. caymanchem.com These applications move beyond pure cultures to the study of intricate microbial communities and host-pathogen interactions.

In environmental microbiology, tetrazolium salts are crucial for assessing the viability and respiratory activity of bacteria in diverse habitats such as soil, groundwater, and marine ecosystems. researchgate.netebsco.comnih.gov CTC is frequently used to enumerate actively respiring bacteria in aquatic systems, providing insights into microbial contributions to biogeochemical cycles. caymanchem.comint-res.com The study of microbial activity in these environments is fundamental to understanding everything from pollutant bioremediation to the health of aquatic food webs. ebsco.comnih.gov

Another significant area of application is in the study of biofilms—complex, structured communities of microorganisms. conicet.gov.ar Quantifying viable cells within a biofilm is challenging, and tetrazolium-based assays provide a method to assess the metabolic state of these embedded bacteria. conicet.gov.ar Research is also exploring the use of this compound in analyzing more intricate biological systems, such as the "red complex," a consortium of bacteria (including Porphyromonas gingivalis, Tannerella forsythia, and Treponema denticola) strongly associated with chronic periodontitis. nih.govmdpi.comnih.gov Understanding the viability and metabolic interactions within these pathogenic complexes is key to developing targeted therapies. nih.govnih.gov

Table 2: Research Applications of this compound in Complex Systems

Research Area Application Key Findings/Significance Source(s)
Environmental Microbiology Enumerating actively respiring marine bacterioplankton. Allows for direct visualization and quantification of metabolically active bacteria in aquatic environments. caymanchem.comint-res.com
Assessing bacterial viability in groundwater. Provides a tool to measure the respiratory activity of microbial communities relevant to water quality and bioremediation. researchgate.net
Monitoring activity in activated sludge. Helps in monitoring the performance of wastewater treatment systems by assessing microbial viability. iwaponline.com
Complex Biological Systems Analyzing microbial viability in biofilms. Offers a method to quantify metabolically active cells within the complex biofilm matrix. conicet.gov.ar
Studying the "red complex" in periodontal disease. Used to investigate the viability of pathogenic bacterial consortia associated with chronic periodontitis. nih.govnih.gov

Q & A

Q. Q. How can researchers leverage machine learning to predict p-Tolyltetrazolium Red’s behavior in novel environments?

  • Workflow :
  • Data Collection : Compile physicochemical data (LogP: 2.8, solubility: 1.2 mg/mL in water) and bioactivity datasets .
  • Model Training : Use random forest or neural networks to correlate structure with redox activity (e.g., predict reduction potential in non-aqueous solvents).
  • Validation : Compare predictions with experimental results for iterative refinement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.